molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O<br>NH2CONH2 B7761121 Urea CAS No. 37955-36-5

Urea

Cat. No.: B7761121
CAS No.: 37955-36-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Description

Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a colorless, crystalline substance that is highly soluble in water and has a melting point of 132.7°C. This compound is the primary nitrogenous end product of protein metabolism in mammals and some fish. It is found in the urine, blood, bile, milk, and perspiration of mammals. This compound was first isolated from urine in 1773 by the French chemist Hilaire-Marin Rouelle and was later synthesized in the laboratory by Friedrich Wöhler in 1828, marking the first synthesis of an organic compound from inorganic materials .

Mechanism of Action

Target of Action

Urea, also known as carbamide, is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds in the body . It primarily targets the liver, where it is formed, and the kidneys, which are responsible for its excretion . This compound also targets the skin, where it acts as a keratolytic agent, breaking down the protein keratin in the outer layer of the skin .

Mode of Action

This compound is formed in the liver from ammonia produced by the deamination of amino acids . It acts by normalizing serum sodium levels by inducing osmotic excretion of free water . In the skin, this compound breaks down the protein keratin, reducing dead skin buildup and getting rid of flaking or scaling skin .

Biochemical Pathways

The primary biochemical pathway involving this compound is the this compound cycle, which occurs in the liver . This cycle converts toxic ammonia, a byproduct of protein metabolism, into this compound . The overall chemical reaction of the this compound cycle is:

2NH3(ammonia)+CO2+3ATP+H2O→H2N−CO−NH2(this compound)+2ADP+4Pi+AMP2 NH_3 (ammonia) + CO_2 + 3 ATP + H_2O \rightarrow H_2N-CO-NH_2 (this compound) + 2 ADP + 4 P_i + AMP2NH3​(ammonia)+CO2​+3ATP+H2​O→H2​N−CO−NH2​(this compound)+2ADP+4Pi​+AMP

.

Pharmacokinetics

Over 90% of orally administered this compound is absorbed in the upper gastrointestinal tract, with less than 4% reaching the colon where it is metabolized into ammonium by bacterial ureases . This compound distributes in total body water .

Result of Action

The primary result of this compound’s action is the detoxification of ammonia, a toxic byproduct of protein metabolism . By converting ammonia into this compound, the body can safely excrete this waste product through the urine . In the skin, this compound’s keratolytic action helps reduce dead skin buildup and get rid of flaking or scaling skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production process of this compound, which accounts for more than 70% of worldwide fertilizer usage, emits CO₂, a greenhouse gas that contributes to climate change . Scientists and engineers have created a fertilizer with reduced environmental impact called Blue this compound, which reduces CO₂ emissions by up to 21% . Furthermore, this compound’s high aqueous solubility reflects its ability to engage in extensive hydrogen bonding with water .

Biochemical Analysis

Biochemical Properties

Urea plays a crucial role in the metabolism of nitrogen-containing compounds. It is produced when amino acids derived from the breakdown of protein are deaminated to produce ammonia . This ammonia is then converted to this compound via liver enzymes . This compound interacts with various enzymes, proteins, and other biomolecules in these processes .

Cellular Effects

This compound influences cell function significantly. It is released into the blood and then cleared by the kidneys . The concentration of this compound in the blood, commonly referred to as blood this compound nitrogen (BUN), can be an important indicator of renal function .

Molecular Mechanism

The molecular mechanism of this compound involves its production through the this compound cycle in the liver. This cycle involves a series of biochemical reactions that convert toxic ammonia and carbon dioxide into this compound . This compound is then transported to the kidneys where it is excreted.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, an increase in BUN can result from a diet high in protein content or decreased renal excretion . The measurement of BUN is often done using enzymatic methods .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a high protein diet can lead to increased this compound production. The capacity of the normal kidney to excrete this compound is high, and this compound levels rarely rise above normal despite increased production .

Metabolic Pathways

This compound is involved in the this compound cycle, a series of biochemical reactions in the liver. This cycle involves several enzymes and cofactors, and results in the conversion of toxic ammonia and carbon dioxide into this compound .

Transport and Distribution

This compound is transported from the liver to the kidneys via the bloodstream. It is then filtered out of the blood by the kidneys and excreted in the urine .

Subcellular Localization

This compound is produced in the liver cells, specifically in the mitochondria and cytosol, where the this compound cycle takes place . From there, it is released into the bloodstream for transport to the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea is synthesized through the reaction of ammonia and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then decomposes to yield this compound and water: [ 2NH₃ + CO₂ \rightarrow NH₂COONH₄ ] [ NH₂COONH₄ \rightarrow H₂O + NH₂CONH₂ ]

Industrial Production Methods: The industrial production of this compound typically occurs in an ammonia plant, where ammonia and carbon dioxide are readily available. The process involves maintaining a pressure of 14 MPa and a temperature range of 170-190°C for the initial reaction. The heat released during the exothermic reaction is utilized in the form of process steam .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form carbon dioxide and nitrogen gas.

    Reduction: this compound can be reduced to form ammonia.

    Substitution: this compound reacts with alcohols to form urethanes and with malonic esters to give barbituric acids.

Common Reagents and Conditions:

Major Products:

    Ammonia and Sodium Carbonate: From the reaction with sodium hydroxide.

    This compound-Formaldehyde Polymer: From the reaction with formaldehyde.

    Carbon Dioxide and Nitrogen Gas: From the reaction with nitrous acid.

Scientific Research Applications

Urea has a wide range of applications in various fields:

Comparison with Similar Compounds

    Thiourea: Similar in structure to this compound but contains a sulfur atom instead of an oxygen atom. Thiothis compound is used in organic synthesis and as a fertilizer.

    Hydroxythis compound: Used as an antineoplastic agent in medicine.

    Carbamide Peroxide: Used in dental products for teeth whitening.

Uniqueness of this compound: this compound’s high nitrogen content and solubility in water make it an efficient and widely used fertilizer. Its ability to be synthesized from inorganic materials marked a significant milestone in organic chemistry, challenging the doctrine of vitalism .

Properties

IUPAC Name

urea
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InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
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InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N
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Molecular Formula

CH4N2O, Array, NH2CONH2
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Related CAS

37955-36-5
Record name Urea, homopolymer
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DSSTOX Substance ID

DTXSID4021426
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Molecular Weight

60.056 g/mol
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Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
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Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
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Mechanism of Action

... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids.
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Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
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Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
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Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
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Retrosynthesis Analysis

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